molecular formula C17H11N5O7 B025624 Benzoic acid, 2-((((1,2-dihydro-5-nitro-2-oxo-3H-indol-3-ylidene)hydrazino)oxoacetyl)amino)- CAS No. 108098-01-7

Benzoic acid, 2-((((1,2-dihydro-5-nitro-2-oxo-3H-indol-3-ylidene)hydrazino)oxoacetyl)amino)-

Cat. No. B025624
M. Wt: 397.3 g/mol
InChI Key: AMOWDUZCWBKVSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoic acid, 2-((((1,2-dihydro-5-nitro-2-oxo-3H-indol-3-ylidene)hydrazino)oxoacetyl)amino)-, commonly known as Indole-3-acetic acid (IAA), is a naturally occurring plant hormone that plays a crucial role in regulating plant growth and development. IAA is synthesized in the plant cells and is involved in various physiological processes such as cell division, elongation, and differentiation.

Mechanism Of Action

Benzoic acid, 2-((((1,2-dihydro-5-nitro-2-oxo-3H-indol-3-ylidene)hydrazino)oxoacetyl)amino)- exerts its effects on plant growth and development by binding to specific receptors located on the surface of plant cells. This binding triggers a signaling cascade that ultimately leads to changes in gene expression and cellular processes.

Biochemical And Physiological Effects

Benzoic acid, 2-((((1,2-dihydro-5-nitro-2-oxo-3H-indol-3-ylidene)hydrazino)oxoacetyl)amino)- regulates various physiological processes in plants, including cell division, elongation, and differentiation. It also plays a crucial role in regulating root development, inducing the formation of adventitious roots, and promoting the growth of lateral buds. Benzoic acid, 2-((((1,2-dihydro-5-nitro-2-oxo-3H-indol-3-ylidene)hydrazino)oxoacetyl)amino)- has also been found to regulate the synthesis of other plant hormones such as cytokinins and gibberellins.

Advantages And Limitations For Lab Experiments

Benzoic acid, 2-((((1,2-dihydro-5-nitro-2-oxo-3H-indol-3-ylidene)hydrazino)oxoacetyl)amino)- is widely used in laboratory experiments to study plant growth and development. Its effects can be easily observed and measured, making it a valuable tool for plant biologists. However, Benzoic acid, 2-((((1,2-dihydro-5-nitro-2-oxo-3H-indol-3-ylidene)hydrazino)oxoacetyl)amino)- is also highly unstable and can rapidly degrade, which can be a limitation in some experimental settings.

Future Directions

There are several areas of research that hold promise for future investigations into the role of Benzoic acid, 2-((((1,2-dihydro-5-nitro-2-oxo-3H-indol-3-ylidene)hydrazino)oxoacetyl)amino)- in plant growth and development. These include:
1. Understanding the molecular mechanisms underlying Benzoic acid, 2-((((1,2-dihydro-5-nitro-2-oxo-3H-indol-3-ylidene)hydrazino)oxoacetyl)amino)- signaling and its interactions with other plant hormones.
2. Investigating the role of Benzoic acid, 2-((((1,2-dihydro-5-nitro-2-oxo-3H-indol-3-ylidene)hydrazino)oxoacetyl)amino)- in plant responses to environmental stresses such as drought, salinity, and temperature extremes.
3. Developing new methods for the synthesis and stabilization of Benzoic acid, 2-((((1,2-dihydro-5-nitro-2-oxo-3H-indol-3-ylidene)hydrazino)oxoacetyl)amino)- to improve its use in laboratory experiments.
4. Exploring the potential applications of Benzoic acid, 2-((((1,2-dihydro-5-nitro-2-oxo-3H-indol-3-ylidene)hydrazino)oxoacetyl)amino)- in agriculture, including its use as a plant growth regulator and in crop breeding programs.
In conclusion, Indole-3-acetic acid (Benzoic acid, 2-((((1,2-dihydro-5-nitro-2-oxo-3H-indol-3-ylidene)hydrazino)oxoacetyl)amino)-) is a naturally occurring plant hormone that plays a crucial role in regulating plant growth and development. Its effects on plant physiology and biochemistry have been extensively studied, and it is widely used in laboratory experiments to study plant growth and development. Future research into the molecular mechanisms underlying Benzoic acid, 2-((((1,2-dihydro-5-nitro-2-oxo-3H-indol-3-ylidene)hydrazino)oxoacetyl)amino)- signaling and its interactions with other plant hormones holds promise for developing new applications in agriculture and improving our understanding of plant growth and development.

Synthesis Methods

Benzoic acid, 2-((((1,2-dihydro-5-nitro-2-oxo-3H-indol-3-ylidene)hydrazino)oxoacetyl)amino)- can be synthesized through various routes, including the tryptophan-dependent and tryptophan-independent pathways. The tryptophan-dependent pathway involves the conversion of tryptophan to Benzoic acid, 2-((((1,2-dihydro-5-nitro-2-oxo-3H-indol-3-ylidene)hydrazino)oxoacetyl)amino)- through a series of enzymatic reactions, while the tryptophan-independent pathway involves the conversion of indole to Benzoic acid, 2-((((1,2-dihydro-5-nitro-2-oxo-3H-indol-3-ylidene)hydrazino)oxoacetyl)amino)- through a non-enzymatic reaction.

Scientific Research Applications

Benzoic acid, 2-((((1,2-dihydro-5-nitro-2-oxo-3H-indol-3-ylidene)hydrazino)oxoacetyl)amino)- has been extensively studied for its role in regulating plant growth and development. It has been shown to promote cell division and elongation, regulate root development, and induce the formation of adventitious roots. Benzoic acid, 2-((((1,2-dihydro-5-nitro-2-oxo-3H-indol-3-ylidene)hydrazino)oxoacetyl)amino)- has also been found to play a crucial role in plant responses to environmental stresses such as drought, salinity, and temperature extremes.

properties

CAS RN

108098-01-7

Product Name

Benzoic acid, 2-((((1,2-dihydro-5-nitro-2-oxo-3H-indol-3-ylidene)hydrazino)oxoacetyl)amino)-

Molecular Formula

C17H11N5O7

Molecular Weight

397.3 g/mol

IUPAC Name

2-[[2-[(2-hydroxy-5-nitro-1H-indol-3-yl)diazenyl]-2-oxoacetyl]amino]benzoic acid

InChI

InChI=1S/C17H11N5O7/c23-14-13(10-7-8(22(28)29)5-6-12(10)18-14)20-21-16(25)15(24)19-11-4-2-1-3-9(11)17(26)27/h1-7,18,23H,(H,19,24)(H,26,27)

InChI Key

AMOWDUZCWBKVSH-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C(=O)NNC2=C3C=C(C=CC3=NC2=O)[N+](=O)[O-]

SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C(=O)N=NC2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C(=O)N=NC2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])O

Other CAS RN

108098-01-7

synonyms

2-[[[(5-nitro-2-oxo-indol-3-yl)amino]carbamoylformyl]amino]benzoic acid

Origin of Product

United States

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